4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 4114-43-6
VCID: VC7781532
InChI: InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7)
SMILES: CN1C=NNC1=O
Molecular Formula: C3H5N3O
Molecular Weight: 99.093

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 4114-43-6

Cat. No.: VC7781532

Molecular Formula: C3H5N3O

Molecular Weight: 99.093

* For research use only. Not for human or veterinary use.

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one - 4114-43-6

Specification

CAS No. 4114-43-6
Molecular Formula C3H5N3O
Molecular Weight 99.093
IUPAC Name 4-methyl-1H-1,2,4-triazol-5-one
Standard InChI InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7)
Standard InChI Key LCIMTQHLKRQXAS-UHFFFAOYSA-N
SMILES CN1C=NNC1=O

Introduction

Chemical Structure and Nomenclature

The IUPAC name for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its heterocyclic framework, where a methyl group occupies the 4-position, and the 4,5-dihydro designation indicates partial saturation of the triazole ring. The molecular formula is C₃H₆N₄O, with a molecular weight of 114.11 g/mol . The compound’s structure features a carbonyl group at position 5 and an amine group at position 3, contributing to its polarity and reactivity (Figure 1) .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₃H₆N₄O
Molecular Weight114.11 g/mol
XLogP3 (Hydrophobicity)-1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The hydrochloride salt derivative, 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (C₄H₉ClN₄O), is a common form used in synthetic applications due to improved solubility .

Synthesis and Manufacturing

The synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives typically involves cyclization reactions. A representative method includes:

  • Cyclization of Thiosemicarbazides: Reaction of methyl hydrazinecarbimidothioate with hydrazine hydrate under acidic conditions yields the triazolone core .

  • Mannich Reactions: Introducing substituents via formaldehyde and secondary amines, as demonstrated in the synthesis of morpholine-functionalized analogs . For example, refluxing 3-alkyl-4-benzylidenamino-triazol-5-ones with formaldehyde and morpholine in ethanol produces N-morpholinomethyl derivatives .

Table 2: Synthetic Conditions for Triazolone Derivatives

ReagentsConditionsYieldSource
Formaldehyde, MorpholineReflux, 4 hours65–78%
Ethanol SolventRoom temperature, 12 hours-

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR: Key peaks include a carbonyl stretch at 1,690–1,710 cm⁻¹ and N-H stretches at 3,250–3,300 cm⁻¹ .

  • ¹H NMR: Signals for the methyl group appear as a singlet at δ 2.45–2.55 ppm, while ring protons resonate as multiplets at δ 3.80–4.20 ppm .

  • ¹³C NMR: The carbonyl carbon is observed at δ 165–170 ppm, and the methyl carbon at δ 25–30 ppm .

Table 3: Representative NMR Data

Proton/GroupChemical Shift (δ, ppm)MultiplicitySource
CH₃2.50Singlet
NH7.20–7.40Broad
Ring CH₂3.90–4.10Multiplet

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases is commonly employed for purity analysis .

Physicochemical Properties

The compound exhibits moderate hydrophilicity (XLogP3 = -1.5) , making it soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol. Its hydrochloride salt enhances aqueous solubility, facilitating biological testing . Thermal stability analyses indicate decomposition temperatures above 200°C, suitable for high-temperature reactions .

DerivativeActivity (IC₅₀/EC₅₀)Assay TypeSource
N-Morpholinomethyl18.5 μM (Metal Chelation)Ferrozine Assay
4-Benzylidenamino32.4 μM (DPPH Scavenging)Radical Scavenging

Applications in Research and Industry

  • Pharmaceutical Intermediates: The triazolone core serves as a scaffold for antitumor and antiviral agents .

  • Coordination Chemistry: The amine and carbonyl groups enable complexation with transition metals, useful in catalysis .

  • Materials Science: Functionalized derivatives are explored as ligands in luminescent materials .

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